molecular formula C20H24N2O5S B11127631 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11127631
M. Wt: 404.5 g/mol
InChI Key: GUVDJMAIEYBVSC-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a phenylsulfamoyl group, a phenoxy group, and an oxolan-2-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(phenylsulfamoyl)phenol with oxolan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfamoyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the modulation of biochemical pathways involved in inflammation, cell proliferation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H24N2O5S/c1-15-12-18(28(24,25)22-16-6-3-2-4-7-16)9-10-19(15)27-14-20(23)21-13-17-8-5-11-26-17/h2-4,6-7,9-10,12,17,22H,5,8,11,13-14H2,1H3,(H,21,23)

InChI Key

GUVDJMAIEYBVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCC3CCCO3

Origin of Product

United States

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